

In-Depth Technical Guide to the Spectral Data of 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Boc-3-iodoazetidine**

Cat. No.: **B049144**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic building block, **1-Boc-3-iodoazetidine** (tert-butyl 3-iodoazetidine-1-carboxylate). The information detailed herein is essential for the accurate identification, characterization, and utilization of this compound in complex organic synthesis and drug discovery endeavors.

Chemical Structure and Properties

- IUPAC Name: tert-butyl 3-iodoazetidine-1-carboxylate
- Synonyms: **1-Boc-3-iodoazetidine**
- CAS Number: 254454-54-1
- Molecular Formula: C₈H₁₄INO₂
- Molecular Weight: 283.11 g/mol
- Appearance: Clear colorless to pale yellow liquid.[1]

Spectral Data Summary

The following tables summarize the key spectral data obtained for **1-Boc-3-iodoazetidine**.

Mass Spectrometry (MS)

Technique	Ionization Mode	m/z	Fragment
Electrospray Ionization (ESI)	Positive	284	[M+H] ⁺

Table 1: Mass Spectrometry data for **1-Boc-3-iodoazetidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4.45 - 4.35	m	-	1H	CH-I
4.25	t	8.5	2H	CH ₂ (ax)
3.95	dd	8.5, 5.0	2H	CH ₂ (eq)
1.43	s	-	9H	C(CH ₃) ₃

Table 2: ¹H NMR spectral data for **1-Boc-3-iodoazetidine**. The spectrum is typically recorded in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
156.0	C=O (Boc)
79.8	C(CH ₃) ₃
58.5	CH ₂ (x2)
28.4	C(CH ₃) ₃ (x3)
10.2	CH-I

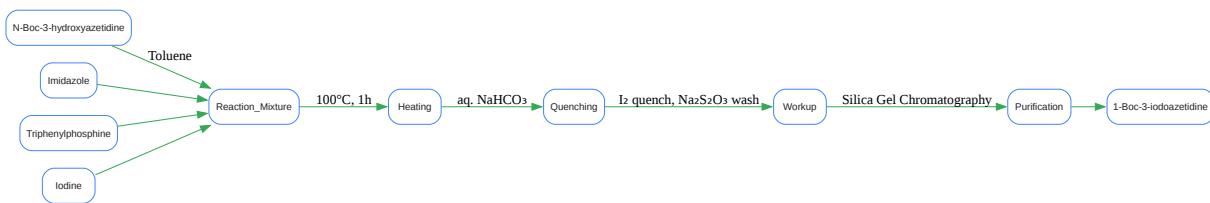
Table 3: ^{13}C NMR spectral data for **1-Boc-3-iodoazetidine**. The spectrum is typically recorded in CDCl_3 at 100 MHz.

Infrared (IR) Spectroscopy

Wavenumber (cm $^{-1}$)	Intensity	Assignment
2975	Strong	C-H stretch (alkane)
1700	Strong	C=O stretch (carbamate)
1395	Medium	C-H bend (t-butyl)
1160	Strong	C-O stretch (carbamate)
650	Medium	C-I stretch

Table 4: Key Infrared absorption peaks for **1-Boc-3-iodoazetidine**.

Experimental Protocols


Synthesis of 1-Boc-3-iodoazetidine

A widely adopted procedure for the synthesis of **1-Boc-3-iodoazetidine** involves the iodination of N-Boc-3-hydroxyazetidine.[2]

Procedure:

- To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as toluene, add imidazole (3 equivalents) and triphenylphosphine (2 equivalents).[2]
- Add iodine (1.5 equivalents) to the mixture.[2]
- Heat the reaction mixture, for instance at 100 °C, for approximately 1 hour.[2]
- After cooling to room temperature, the reaction is quenched with an aqueous solution of sodium bicarbonate.[2]
- Excess triphenylphosphine can be quenched by the addition of iodine until the color persists in the organic layer.[2]

- The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate.[2]
- The crude product is purified by silica gel column chromatography to yield **1-Boc-3-iodoazetidine** as a clear oil.[2]

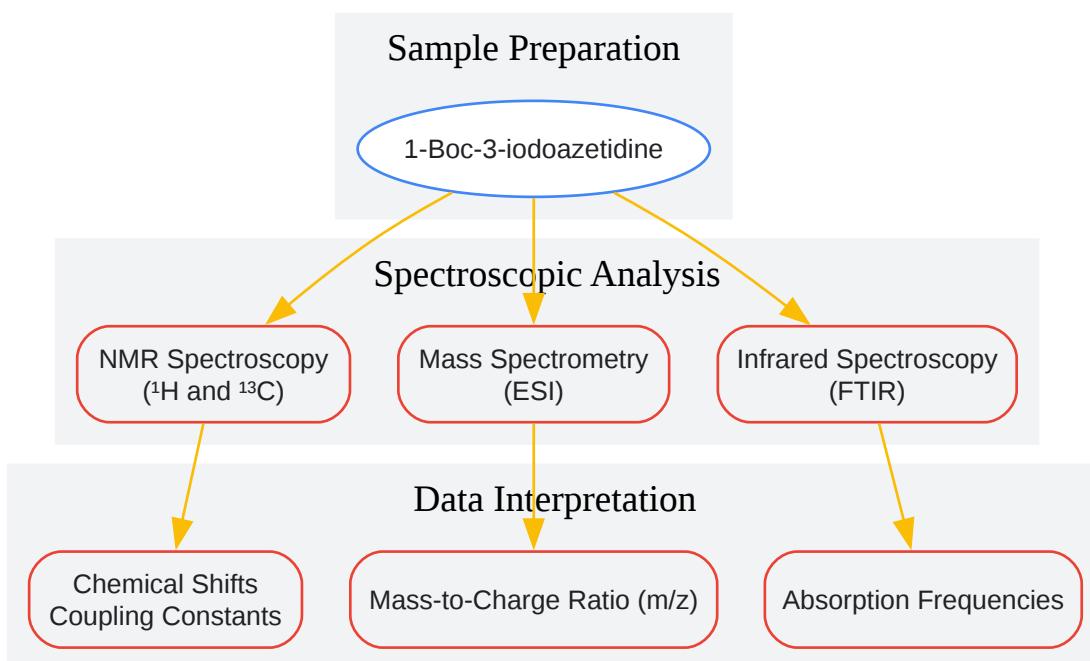
[Click to download full resolution via product page](#)

Synthesis of **1-Boc-3-iodoazetidine**.

Spectral Data Acquisition

The following are general protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Sample Preparation: A sample of **1-Boc-3-iodoazetidine** is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.
- Instrumentation: Electrospray ionization (ESI) mass spectrometry is performed on a quadrupole or time-of-flight (TOF) mass analyzer.
- Analysis: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Infrared (IR) Spectroscopy:

- Sample Preparation: As **1-Boc-3-iodoazetidine** is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.
- Analysis: The spectrum is recorded as percent transmittance versus wavenumber (cm^{-1}).

[Click to download full resolution via product page](#)

Workflow for Spectral Data Acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Boc-3-iodoazetidine, 97% Each | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 2. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 1-Boc-3-iodoazetidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049144#spectral-data-nmr-ms-ir-of-1-boc-3-iodoazetidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com